Microstegiol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of microstegiol involves multiple steps, including the Nicholas reaction, which is a key organometallic transformation . The synthesis starts with the preparation of propargyldicobalt cations, followed by selective condensation reactions with derivatives of naphthalene-2,7-diol . The final steps involve ring-closing metathesis and Friedel-Crafts reactions to form the cyclohepta[de]naphthalene skeleton . The total synthesis of this compound was accomplished in 15 steps with an overall yield of 7.2% from 2,7-dihydroxynaphthalene .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited natural availability. Most of the production is carried out in research laboratories for scientific studies .

Analyse Des Réactions Chimiques

Types of Reactions: Microstegiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used for further biological and chemical studies .

Applications De Recherche Scientifique

Chemical Applications

Microstegiol as a Model Compound

this compound is frequently used as a model compound in organic chemistry for studying complex synthesis and reaction mechanisms. Its distinctive structure allows researchers to investigate various chemical reactions, including:

- Oxidation : Common oxidizing agents such as potassium permanganate can be employed to oxidize this compound, leading to the formation of various derivatives.

- Reduction : Reducing agents like lithium aluminum hydride are utilized for reduction reactions, enabling the synthesis of alcohols from ketones or aldehydes.

- Substitution Reactions : Nucleophilic substitution reactions can be performed using reagents like sodium methoxide, resulting in diverse functionalized products.

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits potential antimicrobial and antioxidant properties. In vitro studies have shown its activity against various bacterial strains, including Bacillus subtilis. Additionally, it has been explored for its ability to scavenge free radicals, contributing to its classification as a natural antioxidant .

Medical Applications

Anti-inflammatory and Anticancer Activities

this compound has been studied for its potential therapeutic effects in treating inflammatory conditions and cancer. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of inflammatory pathways .

Case Study: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for developing new anticancer therapies .

Industrial Applications

Pharmaceutical Development

The unique properties of this compound make it a candidate for developing new pharmaceuticals. Its bioactive compounds are being explored for their potential use in formulating medications targeting inflammation and cancer. Additionally, this compound's derivatives are being investigated for applications in cosmetics due to their antioxidant properties .

Comparative Analysis of Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Rearranged abietane | Antimicrobial, antioxidant |

| Oxothis | Rearranged abietane | Similar biological activities |

| Salvibretol | Cyclohepta[de]naphthalene | Antioxidant properties |

| Oxosalvibretol | Derivative of salvibretol | Enhanced biological activity |

This table highlights how this compound compares with other related compounds in terms of structure and biological activity.

Mécanisme D'action

Microstegiol exerts its effects through various molecular targets and pathways . It has been found to inhibit lipid peroxidation and cyclooxygenase 2 (COX-2) activity, which are key pathways involved in inflammation and cancer . Additionally, this compound induces cell cycle arrest in cancer cells, leading to inhibited cell growth .

Comparaison Avec Des Composés Similaires

Microstegiol is unique among diterpenes due to its rearranged abietane skeleton . Similar compounds include:

Oxothis compound: Another rearranged abietane diterpene with similar biological activities.

Salvibretol: A diterpene with a cyclohepta[de]naphthalene skeleton, similar to this compound.

Oxosalvibretol: A derivative of salvibretol with additional oxygen functionalities.

This compound stands out due to its distinctive structure and the specific biological pathways it targets, making it a valuable compound for scientific research .

Activité Biologique

Microstegiol, a diterpene compound primarily isolated from the plant species Salvia microstegia and Zhumeria majdae, has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, particularly its antibacterial, antioxidant, and potential anti-inflammatory effects, supported by data tables and case studies.

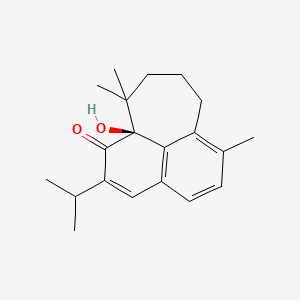

Chemical Structure and Properties

This compound is classified as a diterpene with the molecular formula . Its structure features a complex arrangement typical of abietane-type diterpenes, which are known for their varied biological activities.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 50 |

| Enterococcus faecalis | 50 |

| Bacillus subtilis | Not Active |

Research has shown that this compound's activity is comparable to other known antibacterial agents derived from plants in the Lamiaceae family. For instance, in a study involving various diterpenoids isolated from Salvia species, this compound was noted for its potency against Staphylococcus aureus, a common pathogen associated with skin infections and other diseases .

Antioxidant Activity

In addition to its antibacterial properties, this compound has demonstrated antioxidant activity. Preliminary studies using DPPH radical scavenging assays indicated that derivatives of this compound possess significant free radical scavenging abilities. For example, the derivative 2β-(4-hydroxy)benzoate of this compound showed enhanced antioxidant properties compared to its parent compound .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have been explored through various assays. Although initial studies did not detect significant activity in acetylcholinesterase inhibition assays, further investigations suggested potential anti-inflammatory properties based on the inhibition of COX-2 enzymes. This indicates that while direct anti-inflammatory activity might be limited, there is potential for derivatives of this compound to exhibit such effects .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and its derivatives:

- Antibacterial Efficacy : A study isolated several diterpenoids from Salvia viridis, including this compound, which showed notable antibacterial activity against Staphylococcus aureus with an MIC of 50 μM. This highlights the compound's potential in developing natural antibacterial agents .

- Antioxidant Properties : Research involving various derivatives of this compound indicated that modifications could enhance antioxidant activity significantly. For instance, certain ester derivatives were found to outperform the parent compound in scavenging free radicals .

- Inflammatory Response : A recent investigation into the anti-inflammatory effects of this compound derivatives suggested that they could inhibit COX-2 activity, although further comprehensive studies are necessary to validate these findings fully .

Propriétés

IUPAC Name |

(1S)-1-hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12(2)16-11-14-9-8-13(3)15-7-6-10-19(4,5)20(22,17(14)15)18(16)21/h8-9,11-12,22H,6-7,10H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXMQGXACFNMEM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCCC([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143246-41-7 | |

| Record name | Microstegiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143246417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.